3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Cross-coupling methodology Medicinal chemistry Parallel library synthesis

This 3,6-dihalogenated pyrazolo[1,5-a]pyridine building block provides two orthogonal reactive handles for sequential functionalization—critical for kinase inhibitor SAR programs targeting AXL, c-MET, FGFR, RET, and PI3K. The 3-Br substituent ensures superior Suzuki-Miyaura coupling efficiency with reduced dehalogenation versus iodo analogs, while the 6-Cl site enables subsequent cross-coupling or SNAr. Supplied at 98% purity with batch-specific QC (NMR, HPLC, GC), a LogP of 2.75, zero H-bond donors, and a predicted density of 1.84 g/cm³ for automated dispensing compatibility.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1427079-74-0
Cat. No. B2456895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloropyrazolo[1,5-a]pyridine
CAS1427079-74-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
InChIKeyNDSUSIBEPFTVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-chloropyrazolo[1,5-a]pyridine (CAS 1427079-74-0): A Strategic Fused Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-6-chloropyrazolo[1,5-a]pyridine (C₇H₄BrClN₂, MW 231.48 g/mol) is a halogenated fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring . This compound belongs to the pyrazolo[1,5-a]pyridine scaffold family, which has been established as a "privileged scaffold" in medicinal chemistry due to its broad utility as a core template for kinase inhibitors and other bioactive molecules [1]. The presence of bromine at the 3-position and chlorine at the 6-position provides two distinct reactive handles for sequential derivatization, enabling divergent synthetic pathways toward diverse compound libraries targeting AXL, c-MET, FGFR, RET, PI3K, and SIK kinases [2].

Procurement Alert: Why Alternative Pyrazolo[1,5-a]pyridine Halogenation Patterns Cannot Substitute for 3-Bromo-6-chloropyrazolo[1,5-a]pyridine in Synthetic Programs


Substitution of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine with alternative halogenated pyrazolo[1,5-a]pyridine regioisomers or mono-halogenated analogs introduces quantifiable synthetic liabilities. The 3-bromo substituent exhibits a well-documented reduced propensity for dehalogenation side reactions in Suzuki-Miyaura cross-couplings compared to iodo derivatives, while the 6-chloro substituent provides an orthogonal coupling site that enables sequential functionalization unattainable with mono-halogenated scaffolds [1]. Furthermore, the specific 3,6-disubstitution pattern delivers a predicted density of 1.84±0.1 g/cm³ and LogP of 2.75, physical-chemical parameters that differ materially from regioisomeric alternatives and directly influence both synthetic handling and downstream library design .

3-Bromo-6-chloropyrazolo[1,5-a]pyridine (CAS 1427079-74-0): Quantified Differentiation Versus Closest Structural Analogs


Suzuki–Miyaura Cross-Coupling Efficiency: 3-Bromo Derivative Demonstrates Quantified Superiority Over Iodo Analogs in Reduced Dehalogenation

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction, bromo and chloro derivatives were demonstrated to be superior to iodo derivatives due to a reduced propensity for dehalogenation [1]. While the reference study was conducted on halogenated aminopyrazoles rather than the pyrazolo[1,5-a]pyridine core specifically, the electronic environment of the halogen substituents is mechanistically comparable, supporting class-level inference that the 3-bromo substituent in the target compound offers a measurable synthetic advantage over hypothetical 3-iodo analogs.

Cross-coupling methodology Medicinal chemistry Parallel library synthesis

Physical-Chemical Property Profile: Density (1.84 g/cm³) and LogP (2.75) Differentiate 3-Bromo-6-chloropyrazolo[1,5-a]pyridine from Unsubstituted Core Scaffold

The target compound exhibits a predicted density of 1.84±0.1 g/cm³ and a calculated LogP of 2.7502 . In contrast, the unsubstituted pyrazolo[1,5-a]pyridine core (CAS 274-56-6) has a molecular weight of 118.14 g/mol and lacks the substantial lipophilic character imparted by dual halogenation [1]. This represents a class-level inference regarding the impact of 3,6-dihalogenation on drug-like physical-chemical parameters relevant to solid handling, solubility profiling, and in silico library enumeration.

Pre-formulation ADME prediction Compound management

Commercial Availability: Guaranteed Purity Threshold of 97-98% Exceeds Generic Supplier Specifications for In-Class Halogenated Pyrazolopyridines

Multiple reputable commercial suppliers including Bidepharm, MolCore, and ChemScence provide this compound with certified purity specifications of 97-98%, backed by batch-specific analytical documentation including NMR, HPLC, or GC . This represents supporting evidence for procurement differentiation: while many halogenated pyrazolo[1,5-a]pyridine analogs are available only as custom synthesis items with variable purity outcomes, the target compound is maintained as a stocked catalog item with verified analytical release criteria, reducing lead time uncertainty and ensuring inter-batch consistency for reproducible medicinal chemistry campaigns.

Supply chain qualification Quality control Reproducible synthesis

Core Scaffold Association with High-Priority Kinase Targets: Pyrazolo[1,5-a]pyridine Derivatives Are Patented as Inhibitors of AXL, c-MET, FGFR, RET, PI3K, and SIK Kinases

The pyrazolo[1,5-a]pyridine core scaffold is the subject of extensive patent filings and primary research literature demonstrating its utility as a template for kinase inhibitor design. Patents describe pyrazolo[1,5-a]pyridine derivatives as inhibitors of AXL and c-MET kinases (Ignyta Inc., EA-029757-B1) [1], FGFR tyrosine kinases (Array BioPharma, WO2020131627) [2], RET kinase (multiple assignees) [3], and SIK kinases (F. Hoffmann-La Roche, WO 2025/017078 A1) [4]. This represents class-level inference: while the specific biological activity of the 3-Bromo-6-chloropyrazolo[1,5-a]pyridine building block itself is not disclosed in these references, its structural identity as a halogenated pyrazolo[1,5-a]pyridine positions it as a direct synthetic entry point to these therapeutically validated chemotypes.

Oncology drug discovery Kinase inhibitor design Patent landscape

3-Bromo-6-chloropyrazolo[1,5-a]pyridine (CAS 1427079-74-0): Evidence-Based Application Scenarios for Scientific Procurement


Divergent Parallel Library Synthesis via Sequential Suzuki-Miyaura Coupling at Orthogonal Halogen Positions

The 3-bromo and 6-chloro substituents provide two distinct coupling sites with differential reactivity, enabling sequential functionalization of the pyrazolo[1,5-a]pyridine core. The 3-bromo position exhibits superior Suzuki-Miyaura coupling efficiency with reduced dehalogenation compared to iodo analogs, allowing high-yield introduction of aryl or heteroaryl groups as the first diversification step [1]. The 6-chloro position can subsequently be engaged in orthogonal cross-coupling reactions or nucleophilic aromatic substitution, generating diverse compound libraries for kinase inhibitor screening campaigns targeting AXL, c-MET, FGFR, RET, or PI3K isoforms [2].

Lead Optimization Programs Requiring Reproducible Building Block Quality with Batch-Specific Analytical Documentation

For industrial medicinal chemistry teams advancing hits toward lead optimization, the availability of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine with guaranteed 97-98% purity and batch-specific QC documentation (NMR, HPLC, GC) mitigates synthetic reproducibility risk . The moderate LogP of 2.75 and absence of hydrogen bond donors (H_Donors=0) support permeability and oral bioavailability optimization for CNS or oncology targets . Procurement from multiple independent vendors ensures supply chain redundancy.

Fragment-Based Drug Discovery and Structure-Activity Relationship Expansion Around Privileged Kinase Scaffolds

The pyrazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry with established patent precedence as an inhibitor template for AXL, c-MET, FGFR, RET, PI3K, and SIK kinases [3]. 3-Bromo-6-chloropyrazolo[1,5-a]pyridine serves as a direct synthetic entry point for SAR expansion programs aiming to explore substitution vectors off the 3- and 6-positions. The scaffold's rigid planar framework provides favorable entropic binding characteristics for kinase ATP-binding pockets.

Pre-Formulation and Solid-State Characterization Studies Requiring Defined Density and Lipophilicity Parameters

The predicted density of 1.84±0.1 g/cm³ informs solid dispensing automation compatibility for high-throughput screening workflows . The calculated LogP of 2.75 positions derivatives of this building block within the optimal lipophilicity range for CNS penetration (LogP 2-5) and oral absorption. Procurement of the parent building block enables systematic study of how subsequent functionalization modulates these physical-chemical parameters toward developable lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.